2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane
Description
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane (CAS: 2361644-22-4) is a bicyclic organic compound with the molecular formula C₁₀H₁₄BrF₃ and a molecular weight of 271.12 g/mol . It features a rigid bicyclo[2.2.2]octane scaffold substituted with a bromomethyl (-CH₂Br) and a trifluoromethyl (-CF₃) group at the 2-position. This compound is synthesized at 95% purity, with applications likely in medicinal chemistry and organic synthesis, particularly as a bifunctional intermediate for further derivatization.
Properties
IUPAC Name |
2-(bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3/c11-6-9(10(12,13)14)5-7-1-3-8(9)4-2-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPSXNKONVCUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.2.2]Octane Core Synthesis
Diels-Alder Cycloaddition Strategies
The bicyclo[2.2.2]octane skeleton is most efficiently constructed via Diels-Alder reactions between 1,3-cyclohexadiene derivatives and electron-deficient dienophiles. In a representative approach, 5-substituted 1,3-cyclohexadiene 8 reacts with methacrolein 9 under ytterbium trichloride catalysis to yield bicyclo[2.2.2]octane aldehyde 10a–c with endo selectivity (75–82% yield). Steric guidance from the C-5 substituent ensures proper regiochemical orientation, critical for subsequent functionalization at the 2-position.
Transition Metal-Mediated Cyclizations
Alternative routes employ transition metal catalysts to assemble the bicyclic framework. Patent WO2019075004A1 discloses nickel-catalyzed [2+2+2] cyclotrimerization of alkynes under 5–300 bar CO pressure, producing 1,4-dicarboxylic acid derivatives. While this method excels in scalability (gram to kilogram scale), it requires stringent control of acid concentration (≥96% H2SO4) to prevent ring-opening side reactions.
Functionalization at the 2-Position
Trifluoromethyl Group Installation
Nucleophilic Trifluoromethylation
Bicyclo[2.2.2]octan-2-one undergoes nucleophilic attack by Ruppert-Prakash reagent (TMSCF3) in tetrahydrofuran at −78°C, yielding 2-(trifluoromethyl)-2-hydroxybicyclo[2.2.2]octane. Subsequent Clemmensen reduction (Zn(Hg)/HCl) converts the tertiary alcohol to the 2-(trifluoromethyl) derivative, though yields remain moderate (45–55%) due to competing elimination.
Electrophilic Fluorination
Direct fluorination using Selectfluor® in acetonitrile at 80°C introduces trifluoromethyl groups via radical pathways. This method circumvents steric hindrance but requires careful optimization of initiators (e.g., AIBN) to suppress polyfluorination byproducts.
Bromomethyl Group Introduction
α-Bromination of Ketone Precursors
Polymer-supported pyridinium bromide perbromide (PS-PBP) selectively brominates 2-(trifluoromethyl)bicyclo[2.2.2]octan-2-one at the α-position. Reactions proceed in toluene at 25°C for 12 h, achieving 89% conversion to 2-bromo-2-(trifluoromethyl)bicyclo[2.2.2]octanone with >95% purity.
Table 1: Bromination Efficiency with PS-PBP
| Substrate | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-(Trifluoromethyl)ketone | 25 | 12 | 89 | 95 |
| 2-Ethoxyketone | 40 | 8 | 78 | 91 |
Radical Bromination of Methyl Groups
Methyl-substituted analogs undergo bromination using N-bromosuccinimide (NBS) under UV irradiation (λ = 300 nm). tert-Butyl hydroperoxide (TBHP) initiates radical chain propagation, converting 2-methyl-2-(trifluoromethyl)bicyclo[2.2.2]octane to the bromomethyl derivative in 68% yield.
Convergent Synthesis Strategies
Tandem Hydroformylation-Bromination
A patent-described process reacts bicyclo[2.2.2]oct-5-ene with CO/H2 (1:1) under ruthenium catalysis (90–250°C, 5–300 bar) to install aldehyde groups. Subsequent Wittig olefination with methyltriphenylphosphonium bromide introduces the methyl precursor, which undergoes HBr-mediated bromination (48% HBr(aq), 110°C) to furnish the target compound.
Polymer-Assisted Multi-Step Sequences
Solid-phase methodologies enable bromomethyl/trifluoromethyl installation without chromatographic purification:
- Bicyclo[2.2.2]octan-2-one synthesis via LDA-mediated cyclization (THF, −78°C)
- Trifluoromethylation using PS-TASF (polymer-supported tris(dimethylamino)sulfonium difluorotrimethylsilicate)
- Bromination with PS-PBP followed by borane-THF reduction (0°C to 25°C)
Table 2: Yield Comparison Across Synthetic Routes
| Method | Key Step | Overall Yield (%) |
|---|---|---|
| Diels-Alder/Bromination | Cycloaddition → PS-PBP | 31 |
| Hydroformylation | Ru catalysis → HBr quench | 27 |
| Polymer-assisted | PS-TASF → PS-PBP → BH3 | 43 |
Challenges and Optimization
Steric Effects in Geminal Substitution
The quaternary carbon at the 2-position imposes severe steric constraints, limiting nucleophilic substitution efficiency. Kinetic studies reveal that bromination rates decrease 12-fold when comparing 2-methyl vs. 2-(trifluoromethyl) substrates due to the −I effect of CF3.
Byproduct Formation in Acidic Media
Concentrated H2SO4 (>96%) minimizes ring-opening during cyclization but promotes sulfonation side reactions. Neutralization with K2CO3/MeOH quenches residual acidity while precipitating K2SO4 byproducts for easy filtration.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include alcohols, nitriles, and amines.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring a bicyclic scaffold.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, leading to a therapeutic effect.
Comparison with Similar Compounds
2-(Bromomethyl)bicyclo[2.2.2]octane
2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic Acid
- Molecular Formula : C₁₀H₁₃F₃O₂
- Molecular Weight : 222.21 g/mol
Pharmacologically Active Bicyclo[2.2.2]octane Derivatives
Bicyclo[2.2.2]octan-1-amines
- Activity: Anti-influenza activity (DuPont, 1969), with optimal substitution at the C-4 position. Larger substituents on the amino group reduce antiviral efficacy .
- Comparison : The trifluoromethyl group in the target compound may enhance metabolic stability compared to amines, but its lack of a basic nitrogen limits direct antiviral activity.
Ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)bicyclo[2.2.2]octane-1-carboxylate
Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidine] Derivatives
Bicyclo[2.2.2]octane-2,5-dione
- Synthesis : Produced via Diels-Alder reactions, highlighting the scaffold’s versatility .
- Comparison : The diketone lacks halogen substituents, making it less reactive in alkylation or nucleophilic substitution reactions compared to the bromomethyl-containing target .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₀H₁₄BrF₃ | 271.12 | 4.8 | -CH₂Br, -CF₃ |
| 2-(Bromomethyl)bicyclo[2.2.2]octane | C₉H₁₅Br | ~203.04 | N/A | -CH₂Br |
| 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid | C₁₀H₁₃F₃O₂ | 222.21 | N/A | -CF₃, -COOH |
| Bicyclo[2.2.2]octan-1-amines | Varies | Varies | N/A | -NH₂, alkyl groups |
Biological Activity
2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane, with the CAS number 2361644-22-4, is an organic compound characterized by its unique bicyclic structure featuring both bromomethyl and trifluoromethyl groups. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals, due to its potential biological activities and applications.
The compound's molecular formula is , and it possesses distinct physical properties that influence its reactivity and interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 303.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Liquid |
The biological activity of this compound primarily stems from its ability to undergo various chemical reactions such as nucleophilic substitutions and oxidation processes. These reactions allow it to interact with biological targets, potentially leading to therapeutic effects.
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles like hydroxide or amines, which may lead to the formation of biologically active derivatives.
- Oxidation : The compound can be oxidized to introduce functional groups that may enhance its biological activity.
Pharmaceutical Development
Research indicates that compounds with bicyclic structures similar to this compound have been explored for their potential as drug scaffolds. For instance, studies on bicyclic compounds have shown promise in targeting specific enzymes or receptors involved in disease processes, including viral infections like SARS-CoV-2 .
Case Studies
- Inhibition of Enzymatic Activity : A study focused on bicyclic compounds demonstrated that certain derivatives could inhibit the activity of viral proteases, suggesting a pathway for developing antiviral agents using similar scaffolds .
- Toxicology Assessments : Toxicological evaluations of related bicyclic compounds have indicated variable levels of cytotoxicity, emphasizing the need for careful assessment when considering this compound for pharmaceutical use .
Research Findings
Recent research has highlighted the versatility of bicyclic structures in drug design:
- Synthesis and Evaluation : A series of fused bicyclo[2.2.2]octenes were synthesized and evaluated for their ability to inhibit viral proteases, showing effective inhibition at micromolar concentrations .
- Structure-Activity Relationship (SAR) : Studies have focused on understanding how modifications to the bicyclic structure affect biological activity, paving the way for optimized drug candidates.
Q & A
Q. Advanced
- Trifluoromethyl Group : The strong electron-withdrawing effect (-I) activates the adjacent bromomethyl group for nucleophilic attack but introduces steric hindrance due to its bulk. This dual role leads to slower SN2 kinetics compared to non-fluorinated analogs, favoring SN1 mechanisms in polar protic solvents .
- Bromomethyl Group : Acts as a leaving group in alkylation reactions. Steric constraints from the bicyclo[2.2.2]octane framework limit accessibility, requiring bulky nucleophiles (e.g., tert-butoxide) to adopt axial attack trajectories for effective substitution .
Computational studies (DFT) recommend solvent screening to balance polarity and steric effects, with DMF or DMSO often optimal .
What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key features distinguish it from similar bicyclo derivatives?
Q. Basic
- ¹H/¹³C NMR : The bicyclo[2.2.2]octane core shows distinct deshielding of bridgehead protons (δ 3.5–4.0 ppm) and quaternary carbons (δ 45–55 ppm). The trifluoromethyl group splits adjacent CH₂Br signals into doublets (J = 10–12 Hz) .
- X-ray Crystallography : Resolves steric crowding around the trifluoromethyl group and confirms the chair-like conformation of the bicyclo system. Metrics like C-Br bond length (1.9–2.0 Å) differentiate it from bicyclo[2.2.1] analogs .
- IR Spectroscopy : C-F stretches (1100–1200 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) provide fingerprints for functional group validation .
In computational studies, how does the bicyclo[2.2.2]octane framework affect the compound's conformational stability compared to smaller bicyclic systems?
Advanced
Molecular dynamics simulations reveal:
- Enhanced Rigidity : The bicyclo[2.2.2]octane system exhibits lower entropy of activation (ΔS‡) than bicyclo[2.2.1]heptane due to reduced ring strain, favoring transition states with minimal distortion .
- Solvent Interactions : The hydrophobic trifluoromethyl group stabilizes the compound in non-polar solvents (logP ≈ 2.5), while the bromomethyl group increases dipole moments, enhancing solubility in polar aprotic media .
Comparisons to bicyclo[1.1.1]pentane bioisosteres highlight trade-offs between metabolic stability (advantageous) and synthetic complexity (challenging) .
What are the primary challenges in achieving regioselective functionalization of the bicyclo[2.2.2]octane system in this compound?
Q. Basic
- Steric Hindrance : Bridgehead positions are less accessible, requiring directed ortho-metalation or transition-metal catalysis (e.g., Pd-mediated C-H activation) for selective modification .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) deactivate adjacent sites, necessitating strong electrophiles (e.g., NO₂⁺) for electrophilic substitution .
Strategies like pre-functionalization with directing groups (e.g., boronate esters) improve regiocontrol .
How can researchers resolve contradictions in reported reaction yields when using different catalytic systems for functionalizing this compound?
Q. Advanced
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in oxidation reactions) or kinetic isotope effects (KIE) to distinguish between radical vs. ionic pathways .
- Catalyst Screening : Compare Pd(0)/Pd(II) systems in cross-coupling reactions. Bulky ligands (e.g., SPhos) mitigate steric clashes, improving yields from 40% to >75% .
- In Silico Modeling : DFT calculations predict optimal catalyst-substrate geometries, reducing trial-and-error experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
